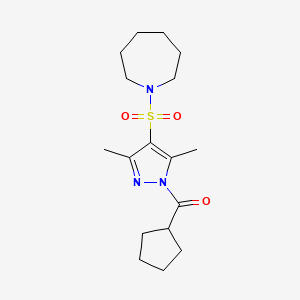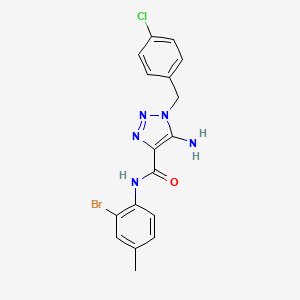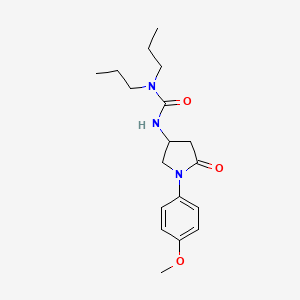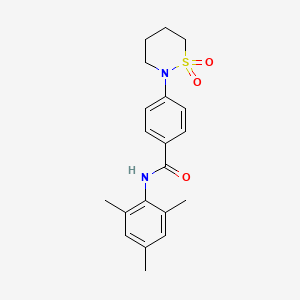![molecular formula C13H9BrN2O4S B2552468 Methyl-5-{[(5-Bromofuran-2-yl)carbonyl]amino}-4-cyano-3-methylthiophen-2-carboxylat CAS No. 461417-22-1](/img/structure/B2552468.png)
Methyl-5-{[(5-Bromofuran-2-yl)carbonyl]amino}-4-cyano-3-methylthiophen-2-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-{[(5-bromofuran-2-yl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate: is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiophene ring substituted with a bromofuran moiety, a cyano group, and a carboxylate ester group, making it a versatile molecule for further chemical modifications and applications.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: It can be used in the production of advanced materials and chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the Hantzsch thiophene synthesis , which involves the condensation of α-haloketones with thioglycolic acid or its derivatives. The bromofuran moiety can be introduced through a subsequent halogenation reaction, followed by the formation of the amide bond with the cyano group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help improve yield and reduce by-products.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Nucleophilic substitution reactions using various nucleophiles.
Major Products Formed:
Oxidation: Methyl 5-{[(5-bromofuran-2-yl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate can be converted to its corresponding carboxylic acid derivative.
Reduction: The cyano group can be reduced to form an amine derivative.
Substitution: The bromine atom can be replaced with other functional groups, leading to a variety of derivatives.
Wirkmechanismus
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the biological context and the specific derivatives formed.
Vergleich Mit ähnlichen Verbindungen
Methyl 5-bromo-2-furoate: Similar structure but lacks the thiophene and cyano groups.
Methyl 5-cyano-2-furoate: Similar structure but lacks the bromine atom and thiophene group.
Methyl 5-bromo-2-thiophenecarboxylate: Similar structure but lacks the cyano group.
Uniqueness: Methyl 5-{[(5-bromofuran-2-yl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate is unique due to its combination of functional groups, which allows for diverse chemical transformations and applications. Its structural complexity and versatility make it a valuable compound in various scientific and industrial fields.
Eigenschaften
IUPAC Name |
methyl 5-[(5-bromofuran-2-carbonyl)amino]-4-cyano-3-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O4S/c1-6-7(5-15)12(21-10(6)13(18)19-2)16-11(17)8-3-4-9(14)20-8/h3-4H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQXAJKFNUXEEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(O2)Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Benzhydryl-6'-chlorospiro[azetidine-3,3'-indoline]](/img/structure/B2552386.png)
![2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-phenylacetamide](/img/structure/B2552388.png)
![Tert-butyl (3aS,6aR)-2-[(6-chloropyridazin-3-yl)methyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2552390.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pyridine-3-sulfonamide](/img/structure/B2552391.png)

![N-(5-chloro-2-methoxyphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2552396.png)



![N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-4-methoxybenzenesulfonohydrazide](/img/structure/B2552403.png)
![ethyl 7-(3-methoxypropyl)-6-(2-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2552404.png)

![[1-({2-[(Prop-2-yn-1-yl)amino]phenyl}methyl)piperidin-4-yl]methanol](/img/structure/B2552408.png)
